molecular formula C23H46N4O6S B3026950 [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;tetrabutylammonium CAS No. 1192651-80-1

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;tetrabutylammonium

Cat. No.: B3026950
CAS No.: 1192651-80-1
M. Wt: 506.7 g/mol
InChI Key: QPZBFPHXHQWBHR-SJGICDGZSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate is a tetrabutylammonium salt of a diazabicyclooctane (DBO) derivative. This compound serves as a synthetic intermediate for relebactam, a non-β-lactam β-lactamase inhibitor used in the FDA-approved drug Recarbrio® (imipenem/cilastatin/relebactam) to combat multidrug-resistant Gram-negative infections . Its structure features a bicyclic core with a carbamoyl group at position 2 and a sulfate ester at position 6, stabilized by the tetrabutylammonium cation. The cation enhances solubility in organic solvents during synthesis, facilitating phase-transfer catalysis (PTC) .

Properties

CAS No.

1192651-80-1

Molecular Formula

C23H46N4O6S

Molecular Weight

506.7 g/mol

IUPAC Name

(2S,5R)-7-oxo-6-sulfooxy-1,6-diazabicyclo[3.2.1]octane-2-carboximidate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C7H11N3O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h5-16H2,1-4H3;4-5H,1-3H2,(H2,8,11)(H,13,14,15)/q+1;/p-1/t;4-,5+/m.1/s1

InChI Key

QPZBFPHXHQWBHR-SJGICDGZSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N

Other CAS No.

1192651-80-1

Pictograms

Irritant

Origin of Product

United States

Biological Activity

Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, commonly referred to as tetrabutylammonium avibactam sulfate, is a compound that has garnered attention for its potential biological applications, particularly in the field of antibiotic resistance. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.

  • Molecular Formula : C23H46N4O6S
  • Molecular Weight : 506.70 g/mol
  • CAS Number : 1192651-80-1
  • Density : 1.17 g/cm³ (predicted)

Tetrabutylammonium avibactam sulfate acts primarily as a β-lactamase inhibitor. It targets various classes of β-lactamases produced by bacteria, which are enzymes that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, tetrabutylammonium avibactam sulfate enhances the efficacy of existing β-lactam antibiotics against resistant bacterial strains.

Efficacy Against Pathogens

Recent studies have demonstrated the compound's effectiveness against a range of pathogens:

Pathogen Efficacy Reference
Escherichia coliInhibition of β-lactamase activity
Klebsiella pneumoniaeRestored sensitivity to meropenem
Pseudomonas aeruginosaSynergistic effect with piperacillin

Case Studies

  • Clinical Application in Carbapenem-resistant Infections :
    A study highlighted the use of tetrabutylammonium avibactam sulfate in treating infections caused by carbapenem-resistant Klebsiella pneumoniae. The results indicated a significant reduction in bacterial load when combined with meropenem, suggesting its potential as a therapeutic adjunct in severe infections resistant to standard treatments .
  • Synergistic Effects with Other Antibiotics :
    Another investigation explored the synergistic effects of tetrabutylammonium avibactam sulfate when used in conjunction with piperacillin against Pseudomonas aeruginosa. The combination therapy showed enhanced antibacterial activity compared to either agent alone, providing a promising strategy for managing multi-drug resistant infections .

Research Findings

Recent research has focused on optimizing the synthesis and formulation of tetrabutylammonium avibactam sulfate to improve its stability and bioavailability. Notably, studies have indicated that the compound can be effectively synthesized using tetrabutylammonium bisulfate as a precursor, which facilitates its application in pharmaceutical formulations .

Scientific Research Applications

Pharmaceutical Applications

  • β-Lactamase Inhibitor: Avibactam, the parent compound of Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate, is a known β-lactamase inhibitor . β-Lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring in β-lactam antibiotics, rendering the antibiotic ineffective .
  • Combination Therapy: Avibactam is often used in combination with β-lactam antibiotics to overcome bacterial resistance . By inhibiting β-lactamases, Avibactam prevents the degradation of the antibiotic, increasing its effectiveness against bacteria . For example, Avibactam is marketed with ceftazidime to treat Gram-negative bacterial infections .
  • Oral Administration Potential: A key area of research is the development of orally administrable β-lactamase inhibitors . The development of β-lactamase inhibiting compounds suitable for oral administration could mitigate the need for intravenous administration, expanding treatment options .
  • Treatment of Bacterial Infections: The compound can be used to treat bacterial infections in patients by administering a therapeutically effective amount of the compound or a pharmaceutical composition containing it .

Research and Development

  • Novel Crystalline Forms: Research has been conducted on novel crystalline forms of the sodium salt of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide, which is related to the title compound . These crystalline forms may have improved pharmaceutical properties .
  • Preparation Methods: Studies focus on processes for preparing heterocyclic compounds, including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide and its salts .
  • Chemical Synthesis: The compound is used as a building block in chemical synthesis .

Chemical Reactions Analysis

Hydrogenolytic Debenzylation

The compound is synthesized via catalytic hydrogenation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (10 ) in the presence of 10% Pd/C.
Reaction Conditions :

  • Solvents : Isopropanol/water (1:1 v/v, 5.0 L total)

  • Catalyst : 40 g Pd/C (0.025 wt%)

  • Hydrogenation : 0.4 mol H₂ per hour until completion

  • Post-treatment : Filtration and washing with n-butyl acetate to remove byproducts .

Sulfation Reaction

After debenzylation, the intermediate undergoes sulfation using sulfur trioxide trimethylamine complex (2.15 mol) and triethylamine (0.89 mol) to introduce the sulfate group.
Key Parameters :

  • Temperature : Ambient (20–25°C)

  • Yield : Quantitative conversion to the sulfate intermediate .

Salt Formation

The sulfate intermediate is converted to the tetrabutylammonium salt via ion exchange with tetrabutylammonium acetate (2.70 mol) in water.
Process :

  • 72% of tetrabutylammonium acetate solution is added, followed by DCM extraction.

  • Remaining 28% is added, and the product is precipitated using 4-methyl-2-pentanone at 0°C .
    Yield : 495.0 g (89%) after crystallization .

Reaction Optimization Data

ParameterValueSource
Hydrogenation Time 6–8 hours
Sulfation Stoichiometry 1.2 eq SO₃·TMA complex
Precipitation Solvent 4-methyl-2-pentanone (1.25 L)
Final Purity (HPLC) 98.98%

NMR Data (400 MHz, CDCl₃)

  • δ 6.63 (s, 1H, NH)

  • δ 5.48 (s, 1H, bicyclic CH)

  • δ 3.27–3.40 (m, 9H, tetrabutylammonium CH₂)

  • δ 1.00 (t, 12H, tetrabutylammonium CH₃) .

Mass Spectrometry

  • ESI-MS (m/z) : 264.0 [M–H]⁻ (sulfonic acid form) .

  • Molecular Weight : 506.7 g/mol .

Stability and Purification

The compound is stable under inert conditions but hygroscopic. Purification involves:

  • Extraction : Sequential DCM washes (2.0 L × 2) to remove polar impurities.

  • Crystallization : Cooling to 0°C in 4-methyl-2-pentanone yields white crystalline solid .

Comparative Synthetic Routes

MethodAdvantagesLimitations
Hydrogenation/Sulfation High yield (89%), scalableRequires Pd/C catalyst
Direct Sulfation Avoids benzyl protectionLower purity (≤95%)

Data aggregated from .

Comparison with Similar Compounds

Key Research Findings

Synthetic Advantages : The tetrabutylammonium cation in relebactam intermediates enables efficient sulfation via DMAP-SO₃ complexes, achieving >98% purity .

Environmental Safety : Sulfate-based tetrabutylammonium compounds (e.g., TBPOx) are less toxic than halide analogues, aligning with green chemistry trends .

Pharmacokinetics : Relebactam’s sulfate group improves renal clearance and plasma stability, contrasting with avibactam’s shorter half-life .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a diazabicyclo[3.2.1]octane core with a carbamoyl group, followed by sulfation and counterion exchange. Key steps include:

  • Nucleophilic substitution : Reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3_3N) as a base to neutralize HCl byproducts .
  • Counterion exchange : Replacing the initial counterion (e.g., sodium) with tetrabutylammonium via ion-exchange chromatography or precipitation.

Critical Parameters for Yield Optimization:

ParameterOptimal ConditionReference
SolventTHF (anhydrous)
BaseTriethylamine (2:1 molar ratio)
Reaction Time72 hours at 25°C
PurificationColumn chromatography (silica)

Q. How can ion-pair chromatography be optimized for purification?

Methodological Answer: Tetrabutylammonium-based ion-pair reagents are effective for separating sulfated bicyclic compounds. Recommended protocols:

  • Mobile Phase : Use 0.5 M tetrabutylammonium phosphate buffer (pH 6.5–7.5) in HPLC-grade water .
  • Column : C18 reversed-phase column (5 µm particle size, 250 mm length).
  • Detection : UV monitoring at 210–220 nm for sulfate absorption.

Key Considerations:

  • Adjust buffer concentration to balance retention time and resolution.
  • Pre-equilibrate the column with ion-pair reagent for >30 minutes to stabilize baseline .

Q. What spectroscopic methods confirm structural and stereochemical integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H and 13^13C NMR to verify carbamoyl (δ ~165 ppm for carbonyl) and diazabicyclo core protons (δ 3.5–4.5 ppm) .
    • NOESY or COSY for stereochemical validation of the (1R,2S,5R) configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M–TBA]^- with <2 ppm error .

Advanced Research Questions

Q. How does the tetrabutylammonium counterion influence reactivity in nucleophilic substitutions?

Mechanistic Insights: The bulky tetrabutylammonium ion enhances solubility in organic solvents (e.g., dichloromethane) via ion-pairing, facilitating phase-transfer catalysis. This is critical for reactions involving the diazabicyclo core’s electrophilic sulfur center .

  • Experimental Validation : Compare reaction rates using alternative counterions (e.g., sodium or potassium) under identical conditions. Monitor intermediates via LC-MS .

Q. How do pH and temperature affect sulfate ester stability, and how can degradation discrepancies be resolved?

Analytical Strategies:

  • Stability Studies :
    • Incubate the compound at pH 2–10 (25–60°C) for 24–72 hours.
    • Quantify degradation via HPLC with a calibration curve .
  • Contradiction Resolution :
    • Use 18^{18}O-labeled water in hydrolysis experiments to track sulfate cleavage via isotope-ratio MS .
    • Apply Arrhenius kinetics to model degradation pathways under varying conditions.

Q. What methods ensure enantiomeric purity during large-scale synthesis?

Methodological Recommendations:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid to resolve enantiomers .
  • Crystallization : Induce enantioselective crystallization using (R)-mandelic acid as a resolving agent .
  • Quality Control : Regularly test batches with polarimetry ([α]D_D should match literature values ±2°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;tetrabutylammonium
Reactant of Route 2
Reactant of Route 2
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;tetrabutylammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.